molecular formula C11H16O B1294785 4-Tert-butylbenzyl alcohol CAS No. 877-65-6

4-Tert-butylbenzyl alcohol

Cat. No. B1294785
CAS RN: 877-65-6
M. Wt: 164.24 g/mol
InChI Key: FVEINXLJOJPHLH-UHFFFAOYSA-N
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Description

4-Tert-butylbenzyl alcohol is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It has a linear formula of (CH3)3CC6H4CH2OH .


Synthesis Analysis

The synthesis of 4-Tert-butylbenzyl alcohol involves the formation of an inclusion complex with β-cyclodextrin . The selective oxidation of 4-tert-butylbenzyl alcohol by hypochlorite and a phase transfer catalyst has been investigated in a membrane reactor .


Molecular Structure Analysis

The molecular formula of 4-Tert-butylbenzyl alcohol is C11H16O . It has an average mass of 164.244 Da and a monoisotopic mass of 164.120117 Da . The molecule contains a total of 28 bonds, including 12 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, and 1 primary alcohol .


Chemical Reactions Analysis

4-Tert-butylbenzyl alcohol forms an inclusion complex with β-cyclodextrin . The selective oxidation of 4-tert-butylbenzyl alcohol by hypochlorite and a phase transfer catalyst has been studied in a membrane reactor .


Physical And Chemical Properties Analysis

4-Tert-butylbenzyl alcohol is a clear liquid with a density of 0.928 g/mL at 25 °C . It has a boiling point of 140 °C/20 mmHg . It is soluble in alcohol but insoluble in water . The refractive index is n20/D 1.517 .

Scientific Research Applications

Complex Formation with β-Cyclodextrin

Mentzafos et al. (1991) studied the structure of the 4-tert-butylbenzyl alcohol–β-cyclodextrin complex, demonstrating that two β-cyclodextrin molecules can accommodate two 4-tert-butylbenzyl alcohol molecules, forming dimers. This interaction highlights the potential of 4-tert-butylbenzyl alcohol in complex formation and its relevance in molecular recognition studies (Mentzafos, Mavridis, Bas, & Tsoucaris, 1991).

Role in Gas-Liquid Chromatography

Evans and Pearmain (1991) evaluated 4-hydroxy-3,5-di-tert-butylbenzyl alcohol as a potential antioxidant and tail-reducer in packed-column gas-liquid chromatography. This research underscores its potential application in improving chromatographic separations and analyses (Evans & Pearmain, 1991).

Photocatalytic Oxidation Studies

Higashimoto et al. (2009) explored the photocatalytic oxidation of various benzyl alcohols, including 4-tert-butylbenzyl alcohol, on titanium dioxide under O2 atmosphere. This study provides insights into the potential application of 4-tert-butylbenzyl alcohol in photocatalysis and solar energy conversion (Higashimoto, Kitao, Yoshida, Sakura, Azuma, Ohue, & Sakata, 2009).

Enhanced Oil Recovery Applications

Sagir et al. (2014) reported the synthesis of a CO2 philic surfactant using maleic anhydride and 4-tert-butylbenzyl alcohol, targeting CO2-EOR (Enhanced Oil Recovery) applications. This highlights its role in the development of surfactants for improving oil recovery processes (Sagir, Tan, Mushtaq, Ismail, Nadeem, & Azam, 2014).

Application in Nonaqueous Synthesis of Nanoparticles

Polleux, Antonietti, and Niederberger (2006) studied the synthesis of tungsten oxide nanoparticles using a nonaqueous sol–gel process involving 4-tert-butylbenzyl alcohol. This research indicates its utility in synthesizing nanostructures with potential applications in electronics and materials science (Polleux, Antonietti, & Niederberger, 2006).

Safety And Hazards

4-Tert-butylbenzyl alcohol can cause severe skin burns and eye damage . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

4-Tert-butylbenzyl alcohol is used as an important raw material and intermediate in various fields, including organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . Its future directions could involve further exploration of its potential applications in these areas.

properties

IUPAC Name

(4-tert-butylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-11(2,3)10-6-4-9(8-12)5-7-10/h4-7,12H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVEINXLJOJPHLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5061249
Record name 4-tert-Butylbenzyl alcohol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Tert-butylbenzyl alcohol

CAS RN

877-65-6
Record name 4-tert-Butylbenzyl alcohol
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Record name 4-tert-Butylbenzyl alcohol
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Record name Benzenemethanol, 4-(1,1-dimethylethyl)-
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Record name 4-tert-Butylbenzyl alcohol
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Record name 4-tert-butylbenzyl alcohol
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Record name 4-TERT-BUTYLBENZYL ALCOHOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
227
Citations
D Mentzafos, IM Mavridis, G Le Bas… - … Section B: Structural …, 1991 - scripts.iucr.org
… /3-cyclodextrin (/3-CD) molecules are held together by hydrogen bonds linking the secondary O(3)H hydroxyl groups to form dimers in the cavity of which two 4-tert-butylbenzyl alcohol …
Number of citations: 148 scripts.iucr.org
LGA van de Water, A Kaza, JK Beattie… - … A European Journal, 2007 - Wiley Online Library
… Reaction of benzylic carbocation 3 with water generates 4-tert-butylbenzyl alcohol (4), … sequences from benzylic carbocation 3 to 4-tert-butylbenzyl alcohol (4) cannot be excluded, but …
M Sagir, IM Tan, M Mushtaq, L Ismail… - Journal of Dispersion …, 2014 - Taylor & Francis
… The synthesis of CO 2 philic surfactant using maleic anhydride and 4-tert-butylbenzyl alcohol is reported. We reacted maleic anhydride with 4-tert-butylbenzyl alcohol to form bis(4-(tert-…
Number of citations: 29 www.tandfonline.com
J Polleux, M Antonietti, M Niederberger - Journal of Materials …, 2006 - pubs.rsc.org
… and nordihydroguaiaretic acid or with 4-tert-butylbenzyl alcohol only. Dependent on the … In the case of 4-tert-butylbenzyl alcohol, the self-organization reaches two hierarchical levels…
Number of citations: 65 pubs.rsc.org
EM Maya, AE Lozano, J De Abajo… - Polymer degradation and …, 2007 - Elsevier
… The incorporation of the bulky groups was achieved by esterification of the copolyimide containing carboxylic acid groups with 4-tert-butylbenzyl alcohol. By controlling the carboxylic …
Number of citations: 58 www.sciencedirect.com
AA Amin, JK Beattie - Organic process research & development, 2003 - ACS Publications
… The minor oxidation products 4-tert-butylbenzyl bromide, 4-tert-butylbenzyl alcohol and 4-tert-butylphenol were all observed at less than 1 mmol each. These products never appeared …
Number of citations: 21 pubs.acs.org
X Jiang, MR Smith, GL Baker - Macromolecules, 2008 - ACS Publications
… Subsequent ring-opening polymerization using 4-tert-butylbenzyl alcohol as the initiator and Sn(2-ethylhexanote) 2 as the catalyst yielded homogeneous oligo(ethylene oxide)-grafted …
Number of citations: 113 pubs.acs.org
K Eichstaedt - 2013 - mostwiedzy.pl
… interest of our group in this subject it had been prepared three new complexes of pentafluorobenzoic acid with benzyl alcohol, 4-methylbenzyl alcohol and 4-tert-butylbenzyl alcohol …
Number of citations: 0 mostwiedzy.pl
A Ghorbani-Choghamarani, H Goudarziafshar… - Chinese Chemical …, 2011 - Elsevier
Trimethylsilylation of alcohols was achieved using 1,1,1,3,3,3-hexamethyldisilazane (HMDS) as silylating agent, in the presence of polyvinylpolypyrrolidoniume tribromide in acetonitrile …
Number of citations: 25 www.sciencedirect.com
W hua Yu, C hui Zhou, D shen Tong… - Journal of Molecular …, 2012 - Elsevier
… Co and Mn supported HMS materials efficiently catalyzed the selective oxidation of 4-t-butyltoluene to 4-tert-butylbenzaldehyde in addition to by-products of 4-tert-butylbenzyl alcohol …
Number of citations: 17 www.sciencedirect.com

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